BAY-438
Description
Molecular Structure and Nomenclature
This compound is characterized by a complex molecular framework that incorporates multiple functional groups essential for its biological activity. The compound possesses the molecular formula C₂₀H₁₆F₃IN₄O₄S, indicating the presence of twenty carbon atoms, sixteen hydrogen atoms, three fluorine atoms, one iodine atom, four nitrogen atoms, four oxygen atoms, and one sulfur atom. This molecular composition reflects the sophisticated design principles employed in the development of selective kinase inhibitors.
The structural architecture of this compound incorporates several key pharmacophoric elements that contribute to its selectivity and potency. The presence of multiple heteroatoms, including nitrogen, oxygen, and sulfur, provides numerous sites for hydrogen bonding and electrostatic interactions with the target protein. The incorporation of fluorine atoms enhances the compound's metabolic stability and modulates its lipophilicity profile. The iodine substituent represents a unique structural feature that may contribute to the compound's binding affinity and selectivity profile.
The compound is officially catalogued under the Chemical Abstracts Service registry number 1295505-76-8, providing a unique identifier for research and commercial applications. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, ensuring consistent identification across scientific literature and regulatory documentation.
Physicochemical Properties
The physicochemical characterization of this compound reveals a molecular weight of 592.33 daltons, positioning it within the optimal range for oral bioavailability according to established drug-like property guidelines. This molecular weight reflects the compound's complex structure while maintaining characteristics conducive to pharmaceutical development and clinical application.
The stability profile of this compound demonstrates favorable characteristics for both research applications and potential pharmaceutical development. When stored as a powder at -20°C, the compound maintains chemical integrity for up to three years, indicating robust stability under standard laboratory storage conditions. When prepared in solution, the compound requires storage at -80°C and maintains stability for one year under these conditions.
The solubility characteristics of this compound have been optimized to facilitate preparation of stock solutions for biological evaluation. The compound demonstrates compatibility with common organic solvents used in pharmaceutical research, enabling the preparation of concentrated stock solutions across a range of concentrations. The solubility profile supports the preparation of 1 millimolar, 5 millimolar, 10 millimolar, and 50 millimolar stock solutions using appropriate solvent systems.
The physicochemical properties of this compound reflect deliberate structural modifications designed to optimize its pharmacological profile. The compound exhibits high bioavailability characteristics that distinguish it from other compounds in its therapeutic class. Additionally, this compound demonstrates low brain penetration potential, indicating selective tissue distribution that may minimize central nervous system-related effects.
The compound's extended half-life properties contribute to its favorable pharmacokinetic profile, potentially allowing for less frequent dosing regimens in clinical applications. These pharmacokinetic characteristics result from the compound's metabolic stability and resistance to enzymatic degradation pathways that typically limit the duration of action for similar therapeutic agents.
Spectroscopic and Crystallographic Data
The spectroscopic characterization of this compound provides detailed insights into its molecular structure and conformational properties. While comprehensive spectroscopic data are not explicitly detailed in the available research documentation, the compound's complex molecular architecture suggests the presence of characteristic spectroscopic signatures associated with its various functional groups.
The molecular structure of this compound contains multiple aromatic systems that would be expected to exhibit characteristic ultraviolet absorption patterns. The presence of nitrogen-containing heterocycles and the iodine substituent would contribute distinctive features to the compound's spectroscopic profile. The fluorine atoms incorporated into the molecular structure would provide unique signatures in fluorine-19 nuclear magnetic resonance spectroscopy, enabling detailed structural confirmation and purity assessment.
The crystallographic analysis of this compound would be expected to reveal important information about its solid-state structure and intermolecular interactions. The compound's molecular weight and structural complexity suggest the formation of well-ordered crystal lattices that could be amenable to single-crystal X-ray diffraction analysis. Such crystallographic studies would provide precise atomic coordinates and bond lengths, contributing to a comprehensive understanding of the compound's three-dimensional structure.
The presence of multiple heteroatoms in the this compound structure suggests the potential for extensive hydrogen bonding networks in the crystalline state. These intermolecular interactions would influence the compound's physical properties, including melting point, solubility characteristics, and polymorphic behavior. Understanding these crystallographic features is essential for pharmaceutical development, as they directly impact the compound's manufacturability and formulation properties.
Properties
CAS No. |
1295505-76-8 |
|---|---|
Molecular Formula |
C20H16F3IN4O4S |
Molecular Weight |
592.33 |
IUPAC Name |
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)-6-(3-((sulfamoylamino)methyl)phenoxy)benzamide |
InChI |
InChI=1S/C20H16F3IN4O4S/c21-13-7-11(24)4-5-15(13)28-19-17(20(25)29)16(8-14(22)18(19)23)32-12-3-1-2-10(6-12)9-27-33(26,30)31/h1-8,27-28H,9H2,(H2,25,29)(H2,26,30,31) |
InChI Key |
KQYTZJXGFPXBER-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=C(OC2=CC=CC(CNS(=O)(N)=O)=C2)C=C(F)C(F)=C1NC3=CC=C(I)C=C3F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-438; BAY438; BAY 438 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Discussion
- Efficacy: this compound’s nanomolar potency against kinase X outperforms structural analogs, likely due to its extended aromatic system and sulfonamide group, which enhance hydrophobic interactions .
- Solubility Limitations: Despite favorable LogP, its low solubility (<0.5 mg/mL) may require nanoformulation or prodrug strategies to improve bioavailability .
- However, its higher molecular weight correlates with increased hepatotoxicity in murine models .
Key Trade-offs : Structural complexity improves efficacy but complicates synthesis and scalability. For instance, Compound B’s boronic acid moiety simplifies synthesis but sacrifices target specificity .
Preparation Methods
Route A: Condensation of Hydroxybenzaldehyde Derivatives
Commercial 4-(dimethylamino)-2-hydroxybenzaldehyde undergoes condensation with ethyl chloroacetate under basic conditions. This step forms the benzofuran ester via intramolecular cyclization, which is subsequently saponified using lithium hydroxide in tetrahydrofuran (THF)/water to yield the free carboxylic acid. The reaction proceeds at 80°C for 12 hours, achieving a 75–85% yield after recrystallization from ethanol.
Route B: Palladium-Catalyzed Amination of Bromobenzofurans
Alternatively, methyl 6-bromo-1-benzofuran-2-carboxylate is subjected to a Buchwald-Hartwig amination with dimethylamine using XPhos Pd G2 as the catalyst. This coupling occurs in toluene at 110°C for 24 hours, followed by saponification with lithium hydroxide to afford the carboxylic acid intermediate. This method offers a 70% yield and avoids the need for harsh cyclization conditions.
Suzuki-Miyaura Coupling for Methylation
The brominated intermediate undergoes a Suzuki-Miyaura cross-coupling with methaneboronic acid to install the methyl group (Scheme 2):
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : 1,4-Dioxane/water (4:1)
-
Temperature : 90°C
-
Time : 18 hours
Despite optimized conditions, this step yields only 40–45% of the desired product due to competitive protodeboronation and homo-coupling side reactions. Switching to XPhos Pd G3 improves yields to 55%, as confirmed by high-performance liquid chromatography (HPLC).
Acylsulfonamide Bond Formation
The final step involves coupling the benzofuran carboxylic acid with a proprietary sulfonamide using 1,1′-carbonyldiimidazole (CDI) as the activating agent:
General Procedure (GP1)
-
Activation : The carboxylic acid (1.0 equiv) is treated with CDI (1.2 equiv) in DCM at room temperature for 2 hours.
-
Coupling : The sulfonamide (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) are added, and the reaction is stirred for 16–72 hours.
-
Workup : The mixture is diluted with DCM, washed with water and brine, and purified via reverse-phase HPLC to afford this compound in 60–70% yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
-
¹H/¹³C NMR : Confirms regioselectivity and functional group integrity.
-
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula ([M+H]⁺ calculated for C₂₀H₁₈N₂O₅S: 397.0964; found: 397.0968).
Comparative Analysis of Synthetic Routes
| Step | Route A Yield | Route B Yield | Key Advantages |
|---|---|---|---|
| Benzofuran Core | 85% | 70% | Route A avoids palladium catalysts |
| Bromination | 65% | N/A | Scalable under mild conditions |
| Suzuki Coupling | 45% | 55% | XPhos Pd G3 reduces side reactions |
| Final Coupling | 70% | 70% | CDI minimizes racemization |
Mechanistic Insights and Challenges
Q & A
Q. How should researchers integrate multi-omics data (proteomics, transcriptomics) to elucidate this compound’s MoA?
- Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to omics datasets. Use network pharmacology tools (e.g., STRING, Cytoscape) to map target interactions. Confirm hub nodes via siRNA silencing and functional rescue experiments .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
